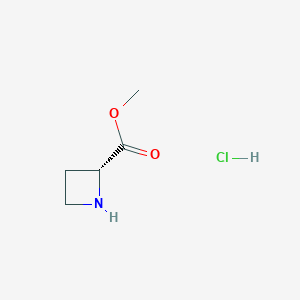

(R)-Methyl Azetidine-2-carboxylate Hydrochloride

Vue d'ensemble

Description

®-Methyl Azetidine-2-carboxylate Hydrochloride is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl Azetidine-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods: Industrial production methods for ®-Methyl Azetidine-2-carboxylate Hydrochloride often leverage scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial for large-scale production.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes controlled hydrolysis under acidic or basic conditions:

Hydrolysis preserves the azetidine ring integrity while converting the methyl ester to carboxylic acid or carboxylate, critical for further functionalization .

Substitution Reactions

The azetidine nitrogen participates in nucleophilic substitutions:

N-Alkylation

-

Reagent: Benzyl bromide (1.3 eq), LDA (1.2 eq) at −78°C

-

Product: N-Benzyl-(R)-methyl azetidine-2-carboxylate

N-Arylation

-

Reagent: Aryl iodides, Pd(OAc)₂/Xantphos, K₃PO₄ (100°C)

Ring-Opening Reactions

The strained azetidine ring undergoes selective cleavage:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 6h | γ-Chloroamine derivative | >95% | |

| NaCNBH₃ | MeOH, 25°C | Pyrrolidine analog | 82% |

Ring-opening reactions leverage the compound’s 25 kcal/mol ring strain , with pathways controlled by electronic (HCl) vs reductive (NaCNBH₃) conditions .

Oxidation and Reduction

The ester group directs redox transformations:

Oxidation

Reduction

Stereochemical Transformations

The (R)-configuration influences reaction outcomes:

Applications De Recherche Scientifique

Synthetic Chemistry Applications

2.1 As a Building Block for Pharmaceutical Synthesis

The azetidine ring structure allows (R)-Methyl Azetidine-2-carboxylate Hydrochloride to act as a precursor for synthesizing complex molecules. Its derivatives are utilized in creating bioactive compounds, particularly those targeting various biological pathways. For instance, azetidine derivatives have been explored for their potential as angiotensin-converting enzyme inhibitors, which can be beneficial in treating hypertension and other cardiovascular diseases .

2.2 Versatility in Synthetic Strategies

Recent studies have highlighted the compound's utility in various synthetic methodologies, including:

- Peptidomimetics : The incorporation of azetidine into peptide-like structures enhances the stability and bioavailability of peptide drugs.

- Nucleic Acid Chemistry : Azetidines serve as surrogates for amino acids in nucleic acid analogs, contributing to the development of novel therapeutics targeting RNA and DNA .

- Catalytic Processes : The compound has been employed in catalytic reactions such as Henry, Suzuki, and Michael additions, showcasing its ability to facilitate complex transformations efficiently .

Case Studies

3.1 Development of Antibacterial Agents

A study demonstrated the synthesis of azetidine-3-carboxylic acid esters from this compound using various nucleophiles. These compounds were tested for antibacterial activity, revealing promising results against specific bacterial strains . This highlights the potential of azetidine derivatives in developing new antibiotics.

3.2 Inhibition Studies on Viral Enzymes

Research involving this compound has shown its effectiveness in inhibiting viral enzymes such as the SARS-CoV-2 Mac1 ADP-ribosylhydrolase. Compounds derived from this azetidine exhibited dose-dependent inhibition, suggesting their potential as antiviral agents . This application underscores the importance of exploring azetidines in combating viral infections.

Safety and Handling Considerations

This compound is classified with several safety warnings:

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

- May cause respiratory irritation (H335) .

Proper handling protocols must be followed to mitigate exposure risks during synthesis and application.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of ®-Methyl Azetidine-2-carboxylate Hydrochloride involves its incorporation into proteins, where it mimics the amino acid proline. This incorporation can lead to protein misfolding and disruption of normal protein function . The compound targets specific molecular pathways involved in protein synthesis and degradation, making it a valuable tool for studying these processes.

Comparaison Avec Des Composés Similaires

L-Azetidine-2-carboxylate: A proline analogue that also causes protein misfolding and is used in similar research applications.

Azetidine-2-carboxylic acid: Another analogue with similar structural properties and applications.

Uniqueness: ®-Methyl Azetidine-2-carboxylate Hydrochloride is unique due to its chiral nature and specific reactivity, which makes it particularly useful in asymmetric synthesis and as a tool for studying chiral interactions in biological systems .

By understanding the properties, synthesis, and applications of ®-Methyl Azetidine-2-carboxylate Hydrochloride, researchers can leverage this compound for various scientific and industrial purposes.

Activité Biologique

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a five-membered azetidine ring and a carboxylate group, contributing to its reactivity and biological activity. The hydrochloride form enhances its solubility in water, facilitating laboratory handling and biological assays. The compound's molecular formula is .

The azetidine ring structure is commonly found in biologically active molecules, allowing this compound to influence various biological pathways. Its incorporation into peptides can modify protein synthesis, affecting enzyme activity and cellular processes. This modification may alter binding affinities with receptors or enzymes, providing insights into drug design mechanisms .

Interaction Studies

Recent studies have shown that this compound can interact with several biomolecules, potentially impacting their function. For instance, it has been observed to affect protein structure and function due to its structural similarity to naturally occurring amino acids like L-proline .

Comparative Analysis of Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral derivative of azetidine | Modifies protein synthesis |

| L-Proline | Naturally occurring amino acid | Essential for collagen formation |

| Azetidine-2-carboxylic Acid | Non-protein amino acid | Influences protein incorporation |

| (S)-Methyl Azetidine-2-carboxylate Hydrochloride | Enantiomer of (R) | Potentially different effects |

This table illustrates the distinctiveness of this compound in its class, particularly regarding its chiral configuration and resultant biological effects .

Case Studies

- Protein Synthesis Modulation : In vitro studies have demonstrated that the incorporation of this compound into peptide chains can lead to altered folding patterns and functional properties of proteins. This suggests potential applications in designing novel therapeutics targeting specific diseases .

- Enzyme Activity Influence : Research indicates that this compound may modulate the activity of certain enzymes involved in metabolic pathways. For example, studies have shown that it can enhance or inhibit enzyme functions depending on the context of its use, indicating its versatility as a biochemical tool .

- Drug Development Precursor : As a building block for more complex molecules, this compound is being explored for developing new therapeutic agents. Its reactivity allows for further chemical transformations that could lead to compounds with specific therapeutic properties .

Propriétés

IUPAC Name |

methyl (2R)-azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHBGZKNRAUKEF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738783 | |

| Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647854-63-5 | |

| Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Methyl azetidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.